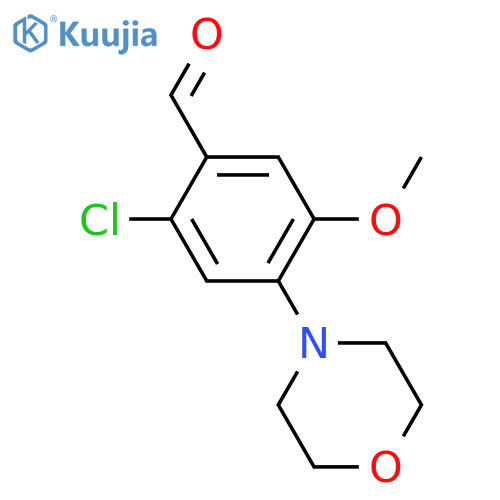Cas no 886499-81-6 (2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde)

886499-81-6 structure
商品名:2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde
CAS番号:886499-81-6
MF:C12H14ClNO3
メガワット:255.697462558746
CID:5229294
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-CHLORO-5-METHOXY-4-MORPHOLIN-4-YL-BENZALDEHYDE
- 2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde
-
- インチ: 1S/C12H14ClNO3/c1-16-12-6-9(8-15)10(13)7-11(12)14-2-4-17-5-3-14/h6-8H,2-5H2,1H3
- InChIKey: WHOBTNLGNHNNFE-UHFFFAOYSA-N
- ほほえんだ: COC1C=C(C=O)C(Cl)=CC=1N1CCOCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559643-1g |
2-Chloro-5-methoxy-4-morpholinobenzaldehyde |
886499-81-6 | 98% | 1g |
¥5895.00 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5086-250MG |
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde |
886499-81-6 | 95% | 250MG |
¥ 1,491.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5086-1G |
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde |
886499-81-6 | 95% | 1g |
¥ 3,729.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5086-10G |
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde |
886499-81-6 | 95% | 10g |
¥ 18,645.00 | 2023-04-13 | |
| Crysdot LLC | CD11031181-1g |
2-Chloro-5-methoxy-4-morpholinobenzaldehyde |
886499-81-6 | 97% | 1g |
$583 | 2024-07-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5086-100MG |
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde |
886499-81-6 | 95% | 100MG |
¥ 937.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5086-5G |
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde |
886499-81-6 | 95% | 5g |
¥ 11,187.00 | 2023-04-13 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD598382-1g |
2-Chloro-5-methoxy-4-morpholinobenzaldehyde |
886499-81-6 | 98% | 1g |
¥4046.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5086-500MG |
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde |
886499-81-6 | 95% | 500MG |
¥ 2,488.00 | 2023-04-13 | |
| Ambeed | A606656-1g |
2-Chloro-5-methoxy-4-morpholinobenzaldehyde |
886499-81-6 | 98% | 1g |
$589.0 | 2024-04-16 |
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
886499-81-6 (2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde) 関連製品
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 4770-00-7(3-cyano-4-nitroindole)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2039-76-1(3-Acetylphenanthrene)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:886499-81-6)2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde

清らかである:99%
はかる:1g
価格 ($):530.0